4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide
Overview
Description
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide typically involves the condensation of 4-methyl-3-nitrobenzoic acid with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is followed by the reduction of the intermediate product to yield the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amino derivatives
Reduction: Amine derivatives
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide stands out due to its unique combination of a nitrobenzamide moiety and a pyrazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-3-4-11(5-12(9)17(19)20)13(18)14-6-10-7-15-16(2)8-10/h3-5,7-8H,6H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXAUVZHMOPUAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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